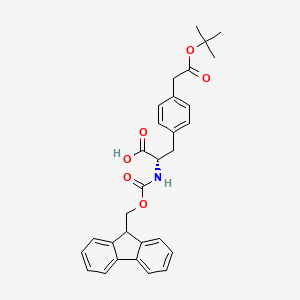

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid

描述

The compound "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid" (CAS: 222842-99-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its molecular formula is C30H31NO6, with a molecular weight of 501.57 g/mol . The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), while the tert-butyl ester moiety (2-(tert-butoxy)-2-oxoethyl) provides acid-labile protection for the carboxylic acid side chain. This compound is classified as a laboratory chemical and is used in the manufacture of bioactive peptides or specialized organic molecules. Key hazards include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), requiring precautions such as avoiding inhalation and using protective equipment .

Its structural complexity and functional groups make it valuable in peptide chemistry, enabling controlled deprotection under mild acidic conditions.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO6/c1-30(2,3)37-27(32)17-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGRYGUUIUHNLH-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound that has garnered attention in medicinal chemistry and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized as a protective group in peptide synthesis, allowing for selective reactions while safeguarding the amino functional group. The compound's structure also includes a tert-butoxy moiety and an oxoethyl substituent, which may influence its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 473.56 g/mol. The presence of the Fmoc group is crucial for its application in synthesizing biologically active peptides.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 473.56 g/mol |

| CAS Number | 1309873-74-2 |

| Structure | Structure |

Biological Activity

Research into the biological activity of this compound has highlighted several potential pharmacological properties:

- Antimicrobial Activity : Compounds with similar structures have exhibited significant antimicrobial properties. For example, derivatives of fluorenone have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in these compounds has been linked to enhanced antimicrobial effects .

- Anticancer Potential : Fluorenone derivatives are known to possess anticancer properties, acting as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and transcription. Certain modifications in the side chains of these compounds have been associated with increased antiproliferative activity .

- Enzyme Inhibition : The structural features of this compound may facilitate interactions with biological targets, potentially leading to enzyme inhibition or activation. Studies on related compounds suggest that the fluorenyl group can enhance binding affinity to target proteins .

Case Studies

Several studies have investigated the biological implications of fluorenone derivatives:

- Study on Antimicrobial Resistance : A recent study synthesized new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives and tested their efficacy against various bacterial strains. Results indicated that specific structural modifications could significantly enhance antimicrobial activity, suggesting potential applications in combating resistant strains .

- Antiproliferative Activity : Another study focused on 2,7-diamidofluorenones and their ability to inhibit cancer cell proliferation. It was found that introducing linear alkyl groups improved activity compared to branched groups, indicating that structural optimization is key for enhancing bioactivity .

相似化合物的比较

Comparison with Similar Compounds

To contextualize its properties and applications, this compound is compared to structurally related Fmoc-protected amino acids. Key differences arise from variations in side-chain substituents, which influence reactivity, solubility, and biological interactions.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Variations: The tert-butyl ester in the target compound contrasts with o-tolyl () and 4-fluorobenzyl () groups. These substituents alter steric bulk and electronic properties, impacting peptide backbone flexibility and intermolecular interactions. Halogenated derivatives (e.g., bromodifluoromethoxy in ) introduce electron-withdrawing groups, enhancing resistance to enzymatic degradation in therapeutic peptides . Phosphonomethyl () and trifluoromethyl () groups modify solubility and enable post-translational modification studies or metabolic stability assays .

Synthetic Utility: The target compound’s tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas phosphonomethyl-containing analogs require specialized deprotection strategies . Compounds like 23 and 24 () are synthesized via Fmoc-Cl coupling in 1,4-dioxane, similar to the target compound, but require reverse-phase chromatography for purification due to halogenated side chains .

Hazard and Handling: Most Fmoc derivatives share H302/H315/H319 hazards (oral toxicity, skin/eye irritation), but the target compound uniquely includes H335 (respiratory irritation), necessitating enhanced ventilation . Storage conditions vary: phosphonomethyl derivatives () require refrigeration (2–8°C), while tert-butyl analogs () are stable at room temperature .

Applications: The target compound’s tert-butyl ester is ideal for acid-sensitive peptide sequences, whereas phosphonomethyl derivatives () are used in kinase substrate studies . Fluorinated analogs () enhance blood-brain barrier penetration in CNS-targeting peptides .

Research Findings and Trends

Recent studies emphasize tailoring Fmoc-protected amino acids for specialized applications:

- Halogenation () improves peptide stability in vivo, critical for anticancer and antimicrobial agents .

- Phosphorylated variants () are pivotal in studying protein-protein interactions and signal transduction .

- Chiral purity (e.g., >99% in ) ensures reproducibility in SPPS, with impurities <0.24% verified via HPLC .

常见问题

Q. Table 1: Hazard Classification and Mitigation

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Use PPE; avoid ingestion |

| Skin Irritation | H315 | Wash skin immediately with soap/water |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

Basic: How does the Fmoc-protecting group influence synthetic applications of this compound?

Answer:

The Fmoc (fluorenylmethoxycarbonyl) group is critical for:

- Selective Deprotection: Removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling stepwise peptide elongation without disrupting acid-labile tert-butoxy groups .

- Solubility Enhancement: Improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating solid-phase peptide synthesis (SPPS) .

- UV Monitoring: The Fmoc chromophore (λmax = 301 nm) allows real-time reaction monitoring via UV spectroscopy .

Basic: What parameters are optimized during synthesis to improve yield and purity?

Answer:

Key optimization parameters include:

Q. Table 2: Example Synthesis Protocol (Adapted from )

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Fmoc-Cl, 1,4-dioxane | Introduce Fmoc group |

| 2 | Na2CO3 (pH 8.5) | Maintain basic conditions |

| 3 | Reverse-phase HPLC | Purify product (≥95% purity) |

Basic: Which analytical techniques validate the identity and purity of this compound?

Answer:

Standard characterization methods include:

- NMR Spectroscopy: 1H/13C NMR confirms structural integrity (e.g., tert-butoxy δ ~1.4 ppm; Fmoc aromatic protons δ ~7.2–7.8 ppm) .

- HPLC: Reverse-phase C18 columns (ACN/water gradient) assess purity (≥99% for research-grade material) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 517.57 for C30H31NO7) .

Advanced: How do structural modifications (e.g., tert-butoxy vs. ethynyl substituents) affect biological activity?

Answer:

Modifications at the phenylpropanoic acid moiety influence target binding and pharmacokinetics:

- tert-Butoxy Groups: Enhance metabolic stability by sterically shielding ester bonds from hydrolytic enzymes .

- Ethynyl Substituents: Enable click chemistry for bioconjugation (e.g., with azide-functionalized proteins) .

- Fluorinated Analogs: Improve blood-brain barrier penetration in neuroactive peptide studies .

Q. Table 3: Structure-Activity Relationship (SAR) Insights

| Substituent | Biological Impact | Reference |

|---|---|---|

| 4-(tert-butoxy) | Increased plasma stability | |

| 3-Ethynylphenyl | Enhanced cross-linking efficiency | |

| 4-Fluorophenyl | Higher receptor binding affinity |

Advanced: What methodologies resolve contradictions in stability data under varying storage conditions?

Answer:

Discrepancies in reported stability (e.g., shelf life at -20°C vs. 4°C) are addressed via:

- Accelerated Degradation Studies: Stress testing under elevated temperature/humidity to predict long-term stability .

- Lyophilization: Freeze-drying the compound with cryoprotectants (e.g., trehalose) extends storage viability .

- Periodic HPLC Analysis: Monitor degradation products (e.g., free amine from Fmoc cleavage) to adjust storage protocols .

Advanced: What mechanisms underlie the biological activity of this compound in peptide-based drug discovery?

Answer:

The compound acts as a building block for bioactive peptides, with mechanisms including:

- Enzyme Inhibition: Incorporation into peptide substrates mimics natural ligands, competitively inhibiting proteases (e.g., HIV-1 protease) .

- Receptor Targeting: Aryl substituents (e.g., trifluorophenyl) enhance hydrophobic interactions with G-protein-coupled receptors (GPCRs) .

- Intracellular Delivery: tert-Butoxy groups improve cell membrane permeability via lipophilicity modulation .

Advanced: What challenges arise during purification, and how are they mitigated?

Answer:

Common challenges and solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。